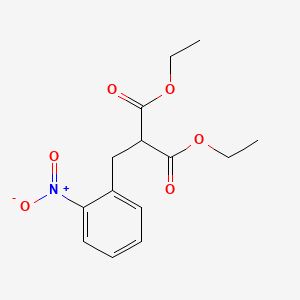

Diethyl 2-(2-nitrobenzyl)malonate

Description

Contextualization within Malonate Chemistry and its Synthetic Utility

Malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry. patsnap.com Diethyl malonate, the diethyl ester of malonic acid, is a classic example and a widely used reagent. wikipedia.org The central methylene (B1212753) (-CH2-) group in diethyl malonate is flanked by two electron-withdrawing carbonyl groups, rendering the α-hydrogens significantly acidic (pKa ≈ 13-14) and easily removable by a moderately strong base, such as sodium ethoxide. wikipedia.orglibretexts.org

Significance of Nitrobenzyl Functionality in Chemical Transformations

The nitrobenzyl group, particularly the ortho-nitrobenzyl (oNB) moiety, is a highly significant functional group in organic synthesis, primarily valued for two distinct types of transformations: its use as a photolabile protecting group and its role as a precursor in reductive cyclization reactions.

As a photolabile protecting group (PPG), the o-nitrobenzyl group can be attached to various functional groups, including alcohols, amines, carboxylic acids, and phosphates, rendering them temporarily inert. acs.orgscholasticahq.com The key advantage of this group is its ability to be cleaved under mild conditions by irradiation with UV light (typically around 300-365 nm), releasing the protected functional group and generating a 2-nitrosobenzaldehyde or related byproduct. wikipedia.orgnih.gov This light-induced removal avoids the need for harsh chemical reagents, allowing for high spatiotemporal control over deprotection, which is invaluable in complex multi-step syntheses, surface chemistry, and the synthesis of sensitive biomolecules. acs.orgwikipedia.org

Furthermore, the nitro group is a versatile functional handle that can be readily transformed through reduction. The reduction of nitroarenes is a fundamental process for the synthesis of anilines. acs.org More sophisticated transformations involve the partial reduction of the nitro group to intermediate species like nitrosoarenes or hydroxylamines, which can then participate in intramolecular reactions. nih.govnih.gov The reductive cyclization of ortho-substituted nitroarenes is a powerful strategy for constructing nitrogen-containing heterocycles, such as indoles, quinolines, and carbazoles, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govexlibrisgroup.comacs.org

Strategic Importance of Diethyl 2-(2-nitrobenzyl)malonate as a Synthetic Building Block

This compound merges the reactivity of both the malonate and nitrobenzyl moieties, making it a strategically important bifunctional building block. The malonate portion provides a nucleophilic center for creating new carbon-carbon bonds, while the 2-nitrobenzyl group serves as a latent reactive site for subsequent cyclization or functional group manipulation.

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a 2-nitrobenzyl halide, such as 1-(bromomethyl)-2-nitrobenzene, in the presence of a base like potassium carbonate. chemicalbook.com This reaction directly installs the key structural features onto a single molecular framework.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Diethyl malonate | 1-(bromomethyl)-2-nitrobenzene | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Ambient temperature, 2 hours, inert atmosphere | This compound | 63% | chemicalbook.com |

The strategic value lies in the ability to perform sequential reactions. For instance, the remaining acidic proton on the malonate can be removed and a second alkyl group can be introduced. More importantly, the nitro group can be reduced to an amino group, which can then react intramolecularly with the adjacent ester functionalities. This approach provides a direct route to various heterocyclic structures, making this compound a valuable precursor in diversity-oriented synthesis.

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59803-35-9 | chemuniverse.com |

| Molecular Formula | C₁₄H₁₇NO₆ | chemuniverse.com |

| Molecular Weight | 295.29 g/mol | chemuniverse.com |

| Purity | Typically ≥96% | chemuniverse.com |

Overview of Current Academic Research Trajectories for this compound

Current research involving substrates like this compound is heavily focused on the development of novel and efficient methods for the synthesis of nitrogen-containing heterocycles via reductive cyclization. acs.org These heterocyclic motifs are of immense interest in medicinal chemistry and materials science.

Recent advancements have moved away from classical, often harsh, reducing agents like stoichiometric zinc or tin toward more sustainable and selective catalytic methods. nih.gov Key research trajectories include:

Visible-Light Photoredox Catalysis : This area has seen significant growth. Researchers have developed methods using ruthenium or other photocatalysts to initiate the reduction of the nitro group under mild conditions using visible light. nih.gov This approach is highly chemoselective and tolerates a wide range of functional groups that might be sensitive to conventional reduction methods. nih.gov The subsequent intramolecular cyclization of the generated reactive nitrogen species with the malonate-derived side chain can lead to complex heterocyclic products. acs.org

Transition Metal Catalysis : Iron-catalyzed hydrogen transfer reactions are emerging as an environmentally friendly strategy for the reductive cyclization of nitroarenes. exlibrisgroup.com These methods use inexpensive and low-toxicity iron catalysts, with benign hydrogen donors like benzyl (B1604629) alcohol, to afford heterocycles such as indoles in good to excellent yields. exlibrisgroup.com

Novel Reductive Pathways : Research continues to explore new reagents and catalytic systems to mediate the reduction of nitroarenes. nih.gov This includes the development of phosphine-catalyzed reactions and iodine-catalyzed redox cyclizations, which offer alternative mechanisms and substrate scopes for constructing N-heterocycles. nih.gov

In these contexts, this compound and its analogs are ideal substrates. The malonate moiety can be pre-functionalized, and its ester groups provide the necessary electrophilic partner for the final ring-closing step after the nitro group is reduced, offering a streamlined pathway to valuable molecular scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(2-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHIUXRQYXRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208543 | |

| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59803-35-9 | |

| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59803-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-(2-nitrobenzyl)malonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAU4ZRJ39E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 2 2 Nitrobenzyl Malonate and Its Structural Analogues

Classical and Contemporary Approaches to Diethyl 2-(2-nitrobenzyl)malonate Synthesis

The synthesis of this compound is predominantly achieved through the alkylation of a malonic ester, a method that has been a cornerstone of organic synthesis for many years. This approach leverages the acidity of the α-hydrogens of diethyl malonate, allowing for its conversion into a potent nucleophile capable of reacting with suitable electrophiles.

Alkylation of Diethyl Malonate with 2-Nitrobenzyl Bromide

The most direct and commonly employed method for synthesizing this compound is the nucleophilic substitution reaction between the enolate of diethyl malonate and 2-nitrobenzyl bromide. chemicalbook.comlibretexts.org This reaction falls under the general category of malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids, although in this case, the synthesis is typically stopped prior to the final hydrolysis and decarboxylation steps. libretexts.orgwikipedia.org The presence of the electron-withdrawing nitro group on the benzyl (B1604629) bromide electrophile facilitates the substitution reaction.

The success of the alkylation reaction is highly dependent on the careful selection of reaction parameters. A typical procedure involves the deprotonation of diethyl malonate using a suitable base to form the corresponding enolate. chemicalbook.com The choice of base, solvent, and temperature is critical to maximize the yield of the desired mono-alkylated product and minimize side reactions, such as dialkylation. wikipedia.orgreddit.com

In a representative synthesis, potassium carbonate serves as the base, and dimethylformamide (DMF) is used as the solvent. chemicalbook.com The reaction is typically conducted at ambient temperature. chemicalbook.com Stoichiometrically, a slight excess of diethyl malonate and the base relative to the limiting 2-nitrobenzyl bromide is often used to ensure complete consumption of the electrophile. chemicalbook.com

Table 1: Optimized Reaction Conditions for this compound Synthesis chemicalbook.com

| Parameter | Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient to deprotonate diethyl malonate without promoting significant side reactions. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |

| Temperature | Ambient Temperature (~20°C) | Provides a balance between a reasonable reaction rate and the prevention of undesirable side products. |

| Stoichiometry | ~1.2 eq. Diethyl Malonate, ~1.5 eq. K₂CO₃, 1.0 eq. 2-Nitrobenzyl Bromide | Using an excess of the malonate and base helps to drive the reaction to completion and maximize the yield based on the limiting benzyl bromide. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents potential side reactions with atmospheric components like moisture and oxygen. |

| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion as monitored by techniques like Thin Layer Chromatography (TLC). |

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the target compound in high purity. The typical protocol begins with quenching the reaction mixture by diluting it with a large volume of water. chemicalbook.com This step dissolves the inorganic salts and any remaining DMF.

The aqueous mixture is then subjected to extraction with an organic solvent, commonly ethyl acetate (B1210297). chemicalbook.com The organic layers are combined, dried over an anhydrous drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com

Final purification is achieved through column chromatography on silica (B1680970) gel. A non-polar eluent system, such as 5% ethyl acetate in hexane, is used to separate the desired this compound from any unreacted starting materials or byproducts, resulting in the pure compound. chemicalbook.com

Mechanistic Considerations of the Alkylation Reaction

The synthesis of this compound via the alkylation of diethyl malonate proceeds through a well-understood SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orglibretexts.orgpressbooks.pub The reaction can be broken down into two primary steps:

Enolate Formation : The hydrogens on the carbon atom situated between the two carbonyl groups of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two ester groups, which stabilize the resulting conjugate base. libretexts.org The base, such as potassium carbonate, removes one of these acidic protons to form a resonance-stabilized carbanion known as a malonic ester enolate. libretexts.orgmasterorganicchemistry.com This enolate is a soft nucleophile.

Nucleophilic Attack : The generated enolate ion then acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide. pressbooks.pub This carbon is a good electrophilic site because the bromine atom is a good leaving group, and the carbon is benzylic. The enolate performs a backside attack, displacing the bromide ion in a concerted SN2 fashion to form the new carbon-carbon bond, yielding this compound. libretexts.orgpressbooks.pub The SN2 pathway is favored for primary and benzylic halides like 2-nitrobenzyl bromide, as they are sterically unhindered. libretexts.org

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of the synthesis of this compound is generally considered moderate to good. Published procedures report yields in the range of 63%. chemicalbook.com

Table 2: Comparative Analysis of Synthesis

| Synthetic Route | Key Reagents | Reported Yield | Advantages | Disadvantages |

| Alkylation of Diethyl Malonate | Diethyl malonate, 2-Nitrobenzyl bromide, K₂CO₃, DMF | 63% chemicalbook.com | Well-established, reliable, uses readily available starting materials. | Potential for dialkylation, requires chromatographic purification. wikipedia.org |

| Knoevenagel Condensation | Diethyl malonate, 2-Nitrobenzaldehyde (B1664092) | Not explicitly reported for this specific product, but generally high for related compounds. | High atom economy. | Produces the unsaturated analogue, requiring a subsequent reduction step to obtain the title compound. |

Synthesis of Nitro-Substituted Malonate Derivatives and Related Scaffolds

The fundamental chemistry used to synthesize this compound can be extended to produce a variety of other nitro-substituted malonate derivatives and related structures.

One common structural analogue is Diethyl 2-(2-nitrobenzylidene)malonate . This compound is synthesized not by alkylation, but through a Knoevenagel condensation reaction. nih.govnih.gov This reaction involves mixing 2-nitrobenzaldehyde with diethyl malonate, often in the presence of a weak base catalyst like piperidine (B6355638) or ethylene (B1197577) diamine diacetate. nih.gov The reaction proceeds by the formation of the enolate of diethyl malonate, which then adds to the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond, yielding the benzylidene product. nih.gov

Another class of related compounds involves direct nitration of the malonic ester itself. For instance, diethyl nitromalonate can be prepared by treating diethyl malonate with a nitrating agent, such as fuming nitric acid, at controlled temperatures. google.com This introduces a nitro group directly onto the α-carbon of the malonate.

Furthermore, the principles of malonate alkylation can be applied to other nitro-substituted alkyl halides to generate a wide array of derivatives. For example, using 4-nitrobenzyl bromide would yield Diethyl 2-(4-nitrobenzyl)malonate. These synthetic strategies highlight the versatility of malonic esters as building blocks in organic chemistry for creating complex molecules with specific functional groups.

Diethyl 2-(2-nitrobenzoyl)malonate Synthesis Pathways

The synthesis of diethyl 2-(2-nitrobenzoyl)malonate involves the acylation of diethyl malonate. A common method is the reaction of the ethoxymagnesium derivative of diethyl malonate with 2-nitrobenzoyl chloride. orgsyn.org This approach is favored for its high yield. orgsyn.org An alternative pathway involves the use of mixed carbonic-carboxylic anhydrides as acylating agents. orgsyn.org Specifically, a mixed benzoic-carbonic anhydride (B1165640) can be prepared and subsequently reacted with the ethereal solution of the ethoxymagnesium compound of diethyl malonate. orgsyn.org

Another reported method for preparing similar compounds, such as dimethyl 4-methoxy-2-nitrophenylmalonate, involves the reaction of a substituted 2-halonitroarene with a malonate diester anion, followed by acidification. google.com However, this method can result in lower than desired yields for certain substituted nitroarylmalonate diesters. google.com

Table 1: Synthesis of Diethyl 2-(2-nitrobenzoyl)malonate

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product |

| Diethyl malonate | 2-Nitrobenzoyl chloride | Ethoxymagnesium | Not specified | Not specified | Diethyl 2-(2-nitrobenzoyl)malonate |

| Diethyl malonate | Mixed benzoic-carbonic anhydride | Ethoxymagnesium | Toluene (B28343), Ether | -5° to 0°C | Diethyl 2-(2-nitrobenzoyl)malonate |

| Dimethyl malonate | 5-Methoxy-2-chloronitrobenzene | Sodium methoxide | Dimethylsulfoxide | 100-110°C | Dimethyl 4-methoxy-2-nitrophenylmalonate |

Preparation of Diethyl 2-methyl-2-(4-nitrophenyl)malonate Analogues

The synthesis of diethyl 2-methyl-2-(4-nitrophenyl)malonate is typically achieved through a sequential alkylation of diethyl malonate. The initial step involves the deprotonation of diethyl malonate using a base like sodium ethoxide in ethanol (B145695). This is followed by a reaction with 4-nitrobenzyl bromide to introduce the 4-nitrophenyl group. A subsequent alkylation step with methyl iodide under reflux conditions introduces the methyl group. The steric hindrance from the 4-nitrophenyl group often requires elevated temperatures (80–100°C) for the second alkylation to proceed efficiently.

Analogues such as dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized using potassium carbonate in dimethylformamide (DMF). prepchem.com This compound is a useful intermediate for creating complex heterocyclic structures like hexahydrobenzazocines through reductive cyclization.

Table 2: Synthesis of Diethyl 2-methyl-2-(4-nitrophenyl)malonate and Analogues

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Conditions | Product |

| Diethyl malonate | Sodium ethoxide, 4-Nitrobenzyl bromide | Methyl iodide | Ethanol | Reflux (80-100°C for second step) | Diethyl 2-methyl-2-(4-nitrophenyl)malonate |

| Dimethyl malonate | 2-Chloro-4-bromo-1-nitrobenzene | Potassium carbonate | DMF | Not specified | Dimethyl 2-(4-bromo-2-nitrophenyl)malonate |

Synthetic Routes to Diethyl 2-(3-nitropyridin-2-yl)malonate

A primary method for synthesizing diethyl 2-(3-nitropyridin-2-yl)malonate is through the nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine (B167233) with the enolate of diethyl malonate. The reaction is typically carried out by first forming the malonate enolate using a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The subsequent addition of 2-chloro-3-nitropyridine leads to the desired product. An alternative, and often simpler, procedure involves using potassium carbonate as the base in DMF at elevated temperatures.

Analogues with different ester groups, such as diisopropyl 2-(3-nitropyridin-2-yl)malonate, can be prepared using the corresponding diisopropyl malonate under similar conditions. The bulkier isopropyl groups can influence the physical properties of the final compound, such as solubility and thermal stability.

Table 3: Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Diethyl malonate | 2-Chloro-3-nitropyridine | Sodium hydride | DMSO | 0°C to room temperature | Diethyl 2-(3-nitropyridin-2-yl)malonate |

| Diethyl malonate | 2-Chloro-3-nitropyridine | K₂CO₃ | DMF | Elevated temperature | Diethyl 2-(3-nitropyridin-2-yl)malonate |

| Diisopropyl malonate | 2-Chloro-3-nitropyridine | K₂CO₃ | DMF | 90°C | Diisopropyl 2-(3-nitropyridin-2-yl)malonate |

Generation of Diethyl 2-fluoro-2-(2-nitrobenzyl)malonate

The synthesis of fluorinated malonates often involves the fluorination of a precursor molecule. For instance, diethyl fluoromalonate can be prepared by the chlorination of diethyl malonate followed by fluorination of the resulting diethyl chloromalonate. google.com

A related compound, diethyl (3-fluoro-4-nitrophenyl)methylmalonate, is synthesized by reacting diethyl malonate with 3-fluoro-4-nitrobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate. ontosight.ai Another synthetic route for a similar fluorinated compound, 2-(2-fluoro-4-nitrophenyl)-2-methyl diethyl malonate, involves the substitution reaction of 3,4-difluoronitrobenzene (B149031) with diethyl methylmalonate under alkaline conditions. google.com This product can then undergo further transformations, such as reduction of the nitro group. google.com

Table 4: Synthesis of Fluorinated Malonate Derivatives

| Starting Material | Reagent(s) | Base | Product |

| Diethyl malonate | 1. Chlorinating agent 2. Fluorinating agent (e.g., HF) | Not specified | Diethyl fluoromalonate |

| Diethyl malonate | 3-Fluoro-4-nitrobenzyl chloride | Sodium hydride or Potassium carbonate | Diethyl (3-fluoro-4-nitrophenyl)methylmalonate |

| Diethyl methylmalonate | 3,4-Difluoronitrobenzene | Alkaline conditions | 2-(2-Fluoro-4-nitrophenyl)-2-methyl diethyl malonate |

Enantioselective Synthesis Strategies for Chiral Malonates

The development of enantioselective methods for the synthesis of chiral malonates is a significant area of research, as these compounds are valuable building blocks for pharmaceuticals and other biologically active molecules.

Asymmetric Michael Addition of Diethyl Malonate to Nitroolefins

The asymmetric Michael addition of diethyl malonate to nitroolefins is a powerful carbon-carbon bond-forming reaction for creating chiral compounds. metu.edu.tr This reaction is often catalyzed by bifunctional organocatalysts, such as those derived from 2-aminoDMAP/urea (B33335) or cinchonine (B1669041) derivatives. metu.edu.trrsc.org These catalysts can effectively control the stereochemistry of the reaction, leading to high enantioselectivity. metu.edu.trrsc.org For example, using a bifunctional 2-aminoDMAP/urea organocatalyst in toluene at room temperature can yield the Michael adduct with high enantiomeric excess (ee). metu.edu.tr Similarly, thiourea (B124793) derivatives of epicinchonine have been shown to be highly effective bifunctional catalysts for this transformation. rsc.org

The reaction conditions, including the catalyst loading, solvent, and temperature, are crucial for achieving optimal results. metu.edu.tr Studies have shown that varying the substituents on the nitroolefin can lead to a range of chiral malonate products with good to excellent yields and enantioselectivities. metu.edu.tr

Table 5: Asymmetric Michael Addition of Diethyl Malonate to Nitroolefins

| Nucleophile | Electrophile | Catalyst | Solvent | Temperature | Enantiomeric Excess (ee) |

| Diethyl malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea organocatalyst | Toluene | Room Temperature | 94% |

| Diethyl malonate | Various nitroolefins | 2-aminoDMAP/urea organocatalyst | Toluene | Room Temperature | 80-99% |

| Dimethyl malonate | β-Nitrostyrene | Thiourea derivative of epicinchonine | Not specified | Not specified | High |

Photo-Organocatalytic and Phase-Transfer Catalysis in Malonate Alkylation

Recent advancements have merged photoredox catalysis with organocatalysis to achieve the direct asymmetric α-alkylation of aldehydes. nih.gov This dual catalytic system can overcome the high energy barriers associated with traditional two-electron pathways by utilizing a series of low-barrier, open-shell steps. nih.gov For instance, the combination of a photoredox catalyst like Ru(bpy)₃Cl₂ and an imidazolidinone organocatalyst can effectively catalyze the enantioselective alkylation of aldehydes with bromo diethylmalonate. nih.gov Transition-metal-free alternatives using sensitizing dyes like Rose Bengal have also been developed. rsc.org

Phase-transfer catalysis offers another strategy for the asymmetric alkylation of malonate surrogates. nih.gov Using a chiral phase-transfer catalyst, such as a trifluorobenzyl cinchonidinium catalyst, in combination with a base like cesium hydroxide (B78521), allows for the alkylation of glycolate (B3277807) surrogates in high yield and with excellent enantioselectivity. nih.gov

Table 6: Advanced Catalytic Strategies for Asymmetric Alkylation

| Reaction Type | Substrate | Reagent | Catalyst System | Key Features |

| Photo-Organocatalytic α-Alkylation | Aldehyde | Bromo diethylmalonate | Ru(bpy)₃Cl₂ and Imidazolidinone organocatalyst | Merges photoredox and organocatalysis for direct asymmetric alkylation. |

| Photo-Organocatalytic α-Alkylation | Aldehyde | Not specified | Rose Bengal and Imidazolidinone organocatalyst | Transition-metal-free approach. |

| Phase-Transfer Catalysis | Glycolate surrogate | Alkylating agent | Trifluorobenzyl cinchonidinium catalyst and Cesium hydroxide | High yield and excellent enantioselectivity under phase-transfer conditions. |

Reaction Mechanisms and Chemical Transformations of Diethyl 2 2 Nitrobenzyl Malonate

Nucleophilic Reactivity and Substitution Patterns

The core reactivity of diethyl 2-(2-nitrobenzyl)malonate in substitution reactions stems from the malonic ester portion of the molecule. The synthesis of the compound itself is a prime example of this reactivity, typically involving the nucleophilic substitution of a leaving group on the benzyl (B1604629) ring of a nitrobenzene (B124822) derivative by the malonate anion. chemicalbook.com For instance, the reaction of 1-(bromomethyl)-2-nitrobenzene with diethyl malonate in the presence of a base like potassium carbonate yields this compound. chemicalbook.com

The central carbon of the malonate unit, positioned between two carbonyl groups, can be deprotonated by a base to form a stabilized carbanion or enolate. askthenerd.comwikipedia.org This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in what is known as the malonic ester synthesis. askthenerd.compatsnap.com While the parent compound is already substituted at this position with the 2-nitrobenzyl group, the principles of enolate formation and nucleophilicity remain central to its chemical character.

The nitro group (NO₂) at the ortho-position of the benzyl substituent exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. beilstein-journals.org This electronic influence has several significant consequences for the molecule's reactivity:

Increased Acidity of Methylene (B1212753) Protons: The strong electron-withdrawing nature of the nitro group enhances the acidity of the single proton on the α-carbon of the malonate moiety. This makes deprotonation to form the nucleophilic enolate easier compared to a non-nitrated analogue.

Activation of the Aromatic Ring: The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to itself, should a suitable leaving group be present on the ring.

Influence on Benzylic Reactivity: The electron-withdrawing effect extends to the benzylic position, influencing the stability of potential intermediates formed at this carbon.

The presence of an electron-withdrawing nitro substituent can make intramolecular hydrogen bonds stronger, a principle that can influence conformational preferences and reactivity. beilstein-journals.org

The diethyl ester groups are not merely passive components; they are crucial to the molecule's characteristic reactivity. patsnap.comucalgary.ca

Activation of the α-Carbon: The primary role of the two ester groups is to increase the acidity of the methine proton (the C-H bond at the center of the malonate unit). askthenerd.compatsnap.com Their electron-withdrawing carbonyl groups stabilize the resulting conjugate base (the enolate) through resonance, making its formation favorable. ucalgary.ca

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-(2-nitrobenzyl)malonic acid. askthenerd.comucalgary.ca Malonic acids that are substituted at the α-position are prone to decarboxylation upon heating, typically in an acidic medium. askthenerd.com This process involves the loss of one of the carboxyl groups as carbon dioxide to yield a substituted carboxylic acid. In this case, it would lead to the formation of 3-(2-nitrophenyl)propanoic acid. askthenerd.com

Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl esters can undergo transesterification to form different esters. To prevent this, reactions involving the malonate enolate are often carried out using a base whose conjugate acid is the same alcohol as in the ester (e.g., sodium ethoxide with diethyl esters). wikipedia.org

Table 1: Summary of Functional Group Reactivity in this compound

| Functional Group | Key Reactive Properties | Typical Transformations |

| α-Methine Proton | Acidic (pKa ≈ 13 in diethyl malonate) ucalgary.ca | Deprotonation to form a nucleophilic enolate. |

| Malonate Esters | Electrophilic carbonyl carbon | Hydrolysis to dicarboxylic acid, Transesterification. wikipedia.orgucalgary.ca |

| Nitro Group | Strongly electron-withdrawing | Reduction to an amino group. chem-station.com |

| Aromatic Ring | Deactivated for electrophilic substitution | Activated for nucleophilic substitution. |

Reduction Chemistry of the Nitro Group in this compound

The reduction of the aromatic nitro group is one of the most significant transformations of this compound. This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, fundamentally altering the molecule's chemical properties and opening pathways to a variety of nitrogen-containing heterocyclic structures.

Several methods are effective for the reduction of aromatic nitro groups, and the choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the ester functionalities.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. orgsyn.orgbeilstein-journals.org Palladium on charcoal (Pd/C) is a highly effective catalyst for this transformation. orgsyn.org The reaction proceeds under relatively mild conditions and is generally selective for the nitro group, leaving the ester groups intact.

Metal Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they will also readily reduce the ester functionalities to alcohols. chem-station.comuop.edu.pk Therefore, LiAlH₄ is generally not suitable if the goal is to selectively reduce the nitro group of this compound. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce isolated nitro groups or esters, making it unsuitable for this specific transformation on its own. uop.edu.pkucalgary.ca However, combinations of NaBH₄ with other reagents, such as transition metal salts (e.g., NiCl₂), can create systems capable of reducing nitro groups. chem-station.com

Table 2: Comparison of Reducing Agents for this compound

| Reagent | Conditions | Selectivity | Product |

| H₂ / Pd/C | Ethanol (B145695) or similar solvent, room temp/pressure | Highly selective for the nitro group. Esters are unaffected. orgsyn.orgbeilstein-journals.org | Diethyl 2-(2-aminobenzyl)malonate |

| LiAlH₄ | Anhydrous ether or THF, followed by hydrolysis uop.edu.pk | Non-selective. Reduces both nitro and ester groups. chem-station.com | 2-(3-hydroxy-2-(hydroxymethyl)propyl)aniline |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or mixed solvent systems | Often used for nitro group reduction, mild conditions. nih.gov | Diethyl 2-(2-aminobenzyl)malonate |

The primary and most synthetically useful product from the reduction of this compound is diethyl 2-(2-aminobenzyl)malonate . orgsyn.org This resulting aniline (B41778) derivative is a key intermediate. The amino group, being a nucleophile and a base, can participate in a wide array of subsequent reactions. The crude product of the reduction is often converted directly into a more stable salt, such as the hydrochloride salt, for storage or purification. orgsyn.org

The formation of the amino derivative is a critical step in syntheses that aim to build heterocyclic systems onto the benzene ring. ucalgary.ca The presence of both a nucleophilic amino group and the electrophilic ester functionalities within the same molecule sets the stage for intramolecular reactions.

A particularly powerful application of the reduction of this compound is its use in tandem or one-pot reactions where the reduction of the nitro group is immediately followed by an intramolecular cyclization. The newly formed amino group is perfectly positioned to attack one of the electrophilic carbonyl carbons of the adjacent malonate esters.

This intramolecular reaction is a classic strategy for the synthesis of nitrogen-containing heterocycles. Specifically, the reaction of diethyl 2-(2-aminobenzyl)malonate can lead to the formation of a six-membered lactam (a cyclic amide). This type of reductive cyclization of 2-nitrophenylmalonate derivatives is a known route to synthesize substituted oxindoles and other related heterocyclic frameworks. google.com The process involves the in-situ reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. nih.gov This strategy avoids the need to isolate the often sensitive amino-ester intermediate and can lead to high yields of the desired cyclic product. google.com

Hydrolysis and Decarboxylation Reactions of the Ester Moieties

The ester groups of this compound are susceptible to hydrolysis, a reaction that converts them into carboxylic acids. This transformation is typically followed by decarboxylation, a characteristic reaction of malonic acid systems.

The conversion of the two ethyl ester groups to carboxylic acids can be achieved under either acidic or basic conditions. ucalgary.ca This process is a crucial step in the classic malonic ester synthesis, which ultimately yields a substituted carboxylic acid. ucalgary.camasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the ester groups are hydrolyzed to carboxylic acids. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid group. This process occurs for both ester groups, yielding 2-(2-nitrobenzyl)malonic acid. Studies on related compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that acid-catalyzed hydrolysis can sometimes lead directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, under specific conditions like a mixture of HBr and acetic acid. beilstein-journals.orgbeilstein-journals.org

Base-Catalyzed Hydrolysis (Saponification): Alternatively, hydrolysis can be performed using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. In this mechanism, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion and forming the carboxylic acid. An acid workup is required in a subsequent step to protonate the resulting carboxylate salt to yield the neutral dicarboxylic acid. To prevent side reactions like transesterification, it is often preferred to use a base with an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester). wikipedia.org However, for complete hydrolysis to the carboxylate, a strong hydroxide base is typically used. sciencemadness.org

A comparative study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate explored various basic conditions, as summarized in the table below, though many proved ineffective for that specific substrate, highlighting the influence of the aromatic substituent on reactivity. nih.gov

| Base | Solvent | Temperature (°C) | Time (h) | Result |

| 10% NaOH (aq) | Dioxane | Reflux | 5 | No Reaction |

| 20% NaOH (aq) | Dioxane | Reflux | 5 | No Reaction |

| LiOH·H₂O | THF/H₂O | Reflux | 24 | No Reaction |

| K₂CO₃ | DMF | 150 | 24 | No Reaction |

| Na₂CO₃ | Dioxane/H₂O | Reflux | 24 | No Reaction |

This table illustrates conditions tested for the hydrolysis of a structurally related malonate ester, diethyl 2-(perfluorophenyl)malonate. nih.gov

Upon successful hydrolysis of this compound to 2-(2-nitrobenzyl)malonic acid, the resulting β-dicarboxylic acid readily undergoes decarboxylation upon heating. ucalgary.ca This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO₂). masterorganicchemistry.com

The mechanism for the decarboxylation of malonic acid derivatives is a concerted, cyclic process. masterorganicchemistry.com It proceeds through a six-membered ring transition state that resembles a pericyclic reaction. The key steps are:

The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the other carboxyl group.

Upon heating, electrons from the hydroxyl oxygen move to form a new C=O double bond.

Simultaneously, the C-C bond between the two carboxyl groups breaks, with its electrons shifting to form a C=C double bond in what will become an enol intermediate.

The hydroxyl proton is transferred to the alpha-carbon.

This concerted process releases a molecule of CO₂ and forms an enol. The enol intermediate then rapidly tautomerizes to the more stable final product, 2-(2-nitrophenyl)acetic acid. masterorganicchemistry.com This decarboxylation step is a defining feature of the malonic ester synthesis. masterorganicchemistry.com

Condensation Reactions Involving the Malonate Backbone

The active methylene group (-CH₂-) in this compound is acidic (pKa ≈ 13 in diethyl malonate) due to the electron-withdrawing effect of the two adjacent carbonyl groups. ucalgary.ca This acidity allows for the easy formation of a resonance-stabilized enolate ion, which is a potent nucleophile for various condensation reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, like diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which is strong enough to deprotonate the malonate but not so strong as to cause self-condensation of the aldehyde or ketone. wikipedia.orgamazonaws.com

The mechanism involves:

Deprotonation of the active methylene group of this compound by the basic catalyst to form a nucleophilic enolate.

The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

Protonation of the resulting alkoxide, followed by elimination of a water molecule (dehydration), yields the final α,β-unsaturated product. wikipedia.org

This reaction is highly versatile for creating new carbon-carbon double bonds. thermofisher.com For instance, the reaction of diethyl malonate with benzaldehyde (B42025) produces diethyl 2-benzylidenemalonate. researchgate.net Similarly, this compound can react with various aldehydes and ketones to generate more complex, highly functionalized molecules.

The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic compounds, particularly after modification of the nitro group. A significant application is in the synthesis of oxindoles. google.com

A common strategy involves the reduction of the nitro group to an amino (-NH₂) or hydroxylamino (-NHOH) group. This is typically achieved through catalytic hydrogenation. The resulting 2-aminobenzyl or 2-(hydroxylamino)benzyl derivative can then undergo spontaneous or induced intramolecular cyclization. The nucleophilic amino or hydroxylamino group attacks one of the electrophilic ester carbonyls in an intramolecular aminolysis or amidification reaction. This process forms a five-membered lactam ring. Subsequent hydrolysis and decarboxylation of the remaining ester group at the 3-position of the newly formed ring yield the final N-hydroxy-2-oxindole or 2-oxindole, respectively. google.com This tandem reduction-cyclization sequence provides an efficient route to these important heterocyclic frameworks from 2-nitroarylmalonate diesters. google.com

Malonate derivatives are also broadly used as reagents in cyclocondensation reactions with 1,3-dinucleophiles (like urea (B33335) or amidines) to construct six-membered heterocyclic rings, such as barbituric acids. nih.gov

Exploration of Other Electrophilic and Radical Pathways

Beyond condensation and cyclization, the reactive centers of this compound allow for other transformations. The most prominent of these is electrophilic substitution at the alpha-carbon.

The enolate generated from this compound is a strong nucleophile that readily reacts with various electrophiles, most commonly alkyl halides. This reaction, a cornerstone of the malonic ester synthesis, proceeds via an Sₙ2 mechanism where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com This allows for the introduction of a second substituent onto the alpha-carbon, leading to a disubstituted malonate. For example, after the initial synthesis of this compound from diethyl malonate and 1-(bromomethyl)-2-nitrobenzene, chemicalbook.com the remaining acidic proton on the alpha-carbon can be removed by a base to form a new enolate, which can then be alkylated with a different alkyl halide.

While the primary reactivity involves the malonate portion, radical reactions are also a theoretical possibility, although less commonly exploited for this specific compound compared to ionic pathways. General radical reactions could involve initiation at the benzylic position or addition to the aromatic ring, but these pathways are less controlled and synthetically useful than the well-established ionic reactions of the malonate core.

Applications of Diethyl 2 2 Nitrobenzyl Malonate in Complex Organic Synthesis

Diethyl 2-(2-nitrobenzyl)malonate as a Precursor for Advanced Organic Molecules

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of a wide array of more complex organic molecules. The presence of the diethyl malonate moiety allows for classic malonic ester chemistry, while the 2-nitrobenzyl group can be manipulated through various transformations, including reduction and cyclization, to introduce further complexity.

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of various scaffolds found in pharmaceuticals and agrochemicals. The reduction of the nitro group to an amine is a pivotal step, which can then participate in cyclization reactions to form nitrogen-containing heterocycles, a common feature in many bioactive compounds.

For instance, the reductive cyclization of 2-nitroaryl compounds tethered to carbonyl groups is a known strategy for accessing nitrogen-fused heterocycles like quinolines. acs.org While direct examples with this compound leading to a specific marketed drug are not prevalent in the readily available literature, its structural similarity to precursors used in the synthesis of quinoline-based antimalarials highlights its potential in this area. mdpi.comraco.catnih.govmdpi.comnih.gov The quinoline (B57606) core is a fundamental component of drugs like chloroquine (B1663885) and mefloquine. The synthesis of analogues of the antischistosomal drug praziquantel (B144689) also involves intermediates that could potentially be derived from precursors like this compound. nih.govderpharmachemica.comnih.govmdpi.com

Furthermore, derivatives of diethyl malonate are employed in the synthesis of fungicides and herbicides. For example, diethyl 2-(2,6-diethyl-4-methylbenzene)malonate is a precursor for the herbicide Pinoxaden. mdpi.com This suggests that by modifying the aromatic ring and the malonate group of this compound, a variety of agrochemical intermediates could be accessed.

A related compound, Diethyl 2-(2-chloronicotinoyl)malonate, has been identified as an important intermediate for small molecule kinase inhibitors, which are a significant class of anticancer drugs. atlantis-press.com This underscores the utility of substituted diethyl malonates in the generation of medicinally relevant molecules.

Construction of Complex Heterocyclic Systems

The inherent reactivity of this compound makes it a powerful tool for the construction of complex heterocyclic systems. The transformation of the 2-nitrobenzyl group is central to these synthetic strategies.

A key reaction is the reductive cyclization of the nitro group. Upon reduction to an amino group, typically using reagents like tin(II) chloride or through catalytic hydrogenation, the resulting aniline (B41778) derivative can undergo intramolecular condensation with the adjacent malonate moiety or other introduced functional groups to form a variety of heterocyclic rings. acs.org This approach is particularly useful for the synthesis of quinoline and benzazocine ring systems. chemicalbook.com

For example, a base-mediated reductive cyclization of nitrophenyl malonates has been developed to synthesize hexahydro-2,6-methano-1-benzazocines, a core structure present in several biologically active natural products. chemicalbook.com The initial step often involves the synthesis of a nitrophenyl malonate, a close analogue of the title compound.

The following table summarizes a typical synthesis of a nitrophenyl malonate, which is a precursor for such heterocyclic systems.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl malonate, 2-fluoronitrobenzene | Potassium carbonate, Dimethylformamide, 90 °C, 2 h | Dimethyl-(2-nitrophenyl)malonate | High | chemicalbook.com |

Functionalization and Diversification of the Nitrobenzyl Malonate Scaffold

The this compound scaffold is amenable to a wide range of functionalization and diversification reactions, allowing for the creation of libraries of novel compounds with potential biological relevance.

Regiospecific Transformations for Novel Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.govnih.govresearchgate.net The this compound structure offers several handles for regiospecific modifications to generate such libraries.

The aromatic ring can be further substituted through electrophilic aromatic substitution reactions, with the nitro group directing incoming electrophiles to the meta position. Alternatively, reduction of the nitro group to an amine allows for a host of new reactions, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

The active methylene (B1212753) group of the malonate can be readily deprotonated and alkylated or acylated, introducing diversity at this position. This versatility allows for the systematic modification of the scaffold to explore the structure-activity relationships of the resulting compounds. The synthesis of libraries based on various scaffolds, such as cyclopentanes and benzopyrans, demonstrates the power of this combinatorial approach. researchgate.net

Derivatization for Enhanced Biological Relevance

Derivatization of the this compound scaffold is a key strategy to enhance its biological relevance. By introducing specific functional groups, the molecule can be tailored to interact with biological targets.

A crucial transformation is the reduction of the nitro group. This not only opens up avenues for further functionalization as described above but also often leads to an increase in biological activity, as the resulting amino group can participate in hydrogen bonding and other interactions with biological macromolecules. mdpi.com The reduction can be achieved using various methods, including catalytic hydrogenation or metal-mediated reductions. mdpi.com

The ester groups of the malonate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the introduction of a wide range of substituents, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.

Role in the Synthesis of Macrocyclic Ligands and Coordination Chemistry

Macrocyclic ligands are cyclic molecules containing multiple donor atoms that can coordinate to a central metal ion. mdpi.com They are of significant interest in coordination chemistry, with applications in catalysis, medical imaging, and as therapeutic agents. Diethyl malonate and its derivatives can serve as precursors in the synthesis of certain types of macrocyclic structures.

The synthesis of macrocycles often relies on a "template effect," where a metal ion organizes the precursor fragments, facilitating the final ring-closing reaction. e-bookshelf.demdpi.com While direct examples of this compound in macrocycle synthesis are not extensively reported, the principles of using malonate derivatives are well-established. For instance, novel tetraaza macrocyclic ligands have been synthesized through the reaction of diethyl malonate with various diamines. nih.gov

The general strategy involves the condensation of a dicarbonyl compound (or its precursor, like a malonate derivative) with a diamine in the presence of a metal ion template. The metal ion holds the linear precursors in a favorable conformation for cyclization. e-bookshelf.demdpi.com The 2-nitrobenzyl group in this compound could potentially be incorporated into the macrocyclic framework or serve as a reactive handle for post-macrocyclization modifications. The ability of β-diketones, which can be formed from malonates, to act as excellent chelating groups for a variety of transition and rare-earth metals is also a key factor. raco.catderpharmachemica.comresearchgate.net The resulting metal complexes have applications in materials science and as chemical shift reagents. raco.catderpharmachemica.comresearchgate.net

The following table illustrates the general principle of using a metal template for macrocycle synthesis.

| Precursors | Template Ion | Reaction Type | Macrocyclic Product | Reference |

|---|---|---|---|---|

| 2,6-pyridinedicarbaldehyde, 2,6-bis[(2-aminoethyl)thiomethyl)]pyridine | Pb(II) | [1+1] Schiff base condensation | 18-membered N4S2-donor macrocycle | rsc.org |

Contributions to Fluorinated Organic Systems via Fluoromalonate Analogues

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic methodologies for the preparation of fluorinated organic compounds is of considerable interest. While this compound itself is a valuable building block, its fluorinated analogues, particularly diethyl 2-fluoro-2-(2-nitrobenzyl)malonate, offer a direct route to complex fluorinated organic systems. The synthesis of these fluoromalonate analogues and their subsequent application in organic synthesis are critical areas of research.

The preparation of diethyl 2-fluoro-2-(2-nitrobenzyl)malonate can be achieved through the electrophilic fluorination of the parent malonate. A variety of electrophilic fluorinating reagents have been developed for the synthesis of 2-fluoro-1,3-dicarbonyl compounds. worktribe.com These reagents are capable of delivering a fluorine atom to the nucleophilic enolate of the malonate ester.

Several effective electrophilic fluorinating reagents are available for this transformation. worktribe.com The choice of reagent can influence the reaction conditions and yield.

Table 1: Electrophilic Fluorinating Reagents for Malonate Esters

| Reagent Class | Specific Example |

|---|---|

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor® | |

| N-Fluoro-2,4,6-trimethylpyridinium triflate |

The general mechanism for the fluorination of this compound involves the deprotonation of the acidic C-2 proton by a suitable base to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent to yield the desired diethyl 2-fluoro-2-(2-nitrobenzyl)malonate.

A significant application of fluoromalonate anions is in nucleophilic aromatic substitution reactions. For instance, the reaction of the diethyl fluoromalonate anion with nitrobenzyl bromide derivatives provides a pathway to 3-fluorotetrahydroquinolone derivatives. worktribe.com This transformation highlights the utility of the fluoromalonate analogue of this compound as a precursor to complex, fluorinated heterocyclic systems. The intramolecular cyclization of the nitro group onto the ester, a common reaction for 2-(2-nitrobenzyl)malonate derivatives, can be envisioned to produce novel fluorinated quinoline-based structures.

Furthermore, palladium-catalyzed cross-coupling reactions of diethyl fluoromalonate with various aryl bromides have been established as a versatile method for the formation of C-C bonds. worktribe.com This methodology can be applied to the fluorinated analogue of this compound to introduce a wide range of aryl substituents, further expanding its synthetic utility in the creation of diverse fluorinated organic systems. worktribe.com

Photochemistry and Photolabile Applications of Diethyl 2 2 Nitrobenzyl Malonate and Its Derivatives

Fundamental Principles of Nitrobenzyl-Based Photolabile Protecting Groups (PPGs)

o-Nitrobenzyl derivatives are a prominent and extensively studied class of photocleavable protecting groups. rug.nl Their widespread use in biological and material sciences stems from their straightforward and versatile structures, which are readily synthesized and can be conveniently attached to various functional groups. rug.nlwikipedia.org The core principle of these photolabile protecting groups (PPGs) is the ability to control chemical reactions with spatial and temporal precision using light, a process often referred to as "caging" and "uncaging". wikipedia.orgrsc.org

Photoreaction Mechanisms: Norrish Type II and Aci-nitro Tautomerization

The photochemical release of a substrate from a 2-nitrobenzyl protecting group is a well-studied process that involves several key steps. oup.comoup.com The reaction is initiated by the absorption of a photon, typically in the UV range (200-320 nm), which excites the nitro group into a diradical state. wikipedia.org This excitation breaks the N=O π-bond. wikipedia.org

Following excitation, the reaction proceeds via a mechanism first described by Norrish and is classified as a Norrish Type II reaction. wikipedia.orgwikipedia.orgnumberanalytics.com This involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group's oxygen radical. wikipedia.orgnumberanalytics.com This step leads to the formation of a transient species known as an aci-nitro intermediate. wikipedia.orgoup.comoup.com The aci-nitro tautomer is a key intermediate in the photolysis of many ortho-substituted aromatic nitro compounds. researchgate.net While the nitro form is generally more stable, the aci-nitro form can be generated photochemically. acs.orgspcmc.ac.in

The aci-nitro intermediate is not stable and undergoes further reactions. wikipedia.orgacs.org It can rearrange to form a five-membered ring, which then cleaves to release the protected molecule (the "caged" compound) and a 2-nitrosobenzaldehyde derivative. wikipedia.org In some cases, a hemiacetal intermediate is formed from the aci-nitro species, which then decomposes to yield the final products. oup.comacs.org The decay of the aci-nitro intermediate is often the rate-determining step in the release of the caged compound. nih.gov

Photophysical Properties and Quantum Yields of Photorelease

The efficiency of the photorelease process is quantified by the quantum yield (Φu), which is the number of released molecules per photon absorbed. oup.comnih.gov For a PPG to be practically useful, a minimum quantum yield of 0.02 is generally considered necessary. oup.com However, quantum yields can be influenced by a variety of factors, including the specific structure of the nitrobenzyl group, the nature of the protected molecule, the solvent, and the pH. wikipedia.orgacs.orgnih.gov

For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can affect the quantum yield. rsc.org While some modifications have a limited impact, highly conjugated systems can decrease the reaction efficiency. acs.org An interesting observation is the inverse correlation between quantum yield and longer absorption wavelengths; as the absorption maximum is shifted to the red (bathochromic shift), the quantum yield often decreases. oup.comacs.org This presents a challenge in designing PPGs that can be activated by less harmful, longer-wavelength light, such as that in the visible or near-infrared (NIR) region. oup.comoup.com

Wavelength-Dependent Photodeprotection and its Chemical Basis

The wavelength of light used for photodeprotection is a critical parameter. rug.nl Ideally, the excitation wavelength should be greater than 300 nm to minimize potential damage to biological systems. wikipedia.org The absorption properties of the nitrobenzyl chromophore can be tuned by modifying its chemical structure. rug.nlacs.org Introducing substituents on the aromatic ring can shift the absorption maximum to longer wavelengths (a bathochromic shift). rug.nloup.com

For example, the addition of methoxy (B1213986) groups, as seen in the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, shifts the absorption maximum to the near-UV range. instras.com Further modifications, such as creating a "push-pull" system with electron-donating and electron-withdrawing groups, can induce significant shifts into the visible and even NIR regions, making two-photon excitation possible. oup.comoup.com However, as mentioned previously, these shifts can negatively impact the quantum yield. oup.comoup.com

The ability to use different wavelengths to cleave different PPGs selectively is known as "chromatic orthogonality" and allows for the independent control of multiple chemical processes. acs.org This has been demonstrated with various derivatives of the 2-nitrobenzyl group, each designed to be sensitive to a specific wavelength. rug.nlacs.org

Diethyl 2-(2-nitrobenzyl)malonate as a Versatile Photocaging Precursor

This compound serves as a valuable starting material for the synthesis of photolabile compounds. Its structure incorporates the essential 2-nitrobenzyl moiety required for photocleavage, and the malonate group provides a convenient point of attachment for various molecules to be "caged."

Design and Synthesis of Photoprotected Substrates and Caged Compounds

The synthesis of caged compounds using this compound typically involves the reaction of the malonate with a suitable substrate. chemicalbook.com For example, it can be used to protect a wide range of functional groups, including phosphates, carboxylates, and alcohols. wikipedia.org The synthesis of this compound itself can be achieved by reacting diethyl malonate with 1-(bromomethyl)-2-nitrobenzene in the presence of a base like potassium carbonate. chemicalbook.com

The design of caged compounds often involves strategies to optimize their properties for specific applications. This can include modifying the nitrobenzyl ring to tune the absorption wavelength and quantum yield, as discussed previously. researchgate.netinstras.com For instance, introducing styryl conjugates to the 2-nitrobenzyl structure can create prodrugs that are responsive to visible light. rsc.org Fluorescent dyes can also be tethered to the photolabile group to create fluorescent cages, allowing for imaging and quantification of the caged molecule before and after photorelease. rsc.org

Kinetics and Thermodynamics of Photorelease Events

The rate of photorelease is a crucial factor in many applications, especially in biological systems where rapid release of a bioactive molecule is often required. acs.org The kinetics of the photorelease from nitrobenzyl-caged compounds are governed by the decay of the aci-nitro intermediate. nih.govacs.org The half-life of this intermediate can vary significantly depending on the specific structure of the caged compound and the reaction conditions. researchgate.net

For example, in a study of N-[1-(2-nitrophenyl)ethyl]carbamoylcholine iodide, the aci-nitro intermediate was found to have a half-life of 0.07 milliseconds in an aqueous buffer at pH 7. nih.gov The rate of decay and the quantum yield are influenced by substituents on the protecting group. nih.gov In general, the presence of an additional nitrated phenyl ring at the α-position can lead to a shorter lifetime for the aci-nitro intermediate. nih.gov

Advanced Strategies in Photocaging and Photoregulation

The application of light to control chemical and biological processes has led to the development of sophisticated strategies centered around photolabile protecting groups (PPGs), often referred to as photocages. Among these, derivatives of the 2-nitrobenzyl group, including this compound, are instrumental due to their chemical robustness and well-characterized photochemical properties. researchgate.net These molecules act as light-sensitive switches, allowing for the controlled release of active species. Advanced applications leverage this capability to orchestrate complex events in various systems.

Achieving Spatial and Temporal Control in Chemical Systems

A primary advantage of using photolabile protecting groups is the ability to exert precise control over the release of a molecule in both space and time. wikipedia.orgnih.gov Unlike chemical deprotection methods that act on the entire system, light can be focused on specific locations, enabling spatial control with microscopic precision. nih.gov This is particularly valuable in biological contexts, such as studying cell signaling pathways at distinct subcellular sites, or in materials science for creating patterned surfaces. wikipedia.orgrsc.org

Temporal control is achieved by initiating the photorelease at a chosen moment with a pulse of light. rsc.org This allows researchers to introduce a reactive species into a system on very fast timescales, from milliseconds to even faster, and to study the immediate downstream effects. wiley-vch.de The combination of spatial and temporal control makes nitrobenzyl-caged compounds powerful tools for investigating dynamic processes in complex environments. nih.govacs.org The general mechanism involves the light-induced intramolecular rearrangement of the 2-nitrobenzyl group to an aci-nitro intermediate, which then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct. nih.govrsc.org

Orthogonal Photolysis for Selective Release of Multiple Species

Orthogonal photolysis is an advanced strategy that enables the selective release of two or more different molecules within the same system. This is achieved by using multiple PPGs that are cleaved by different, non-overlapping wavelengths of light. researchgate.net This "chromatic orthogonality" allows for the sequential or simultaneous activation of different chemical or biological pathways by simply switching the color of the light used for irradiation. harvard.eduacs.org

Significant research has focused on developing pairs of PPGs that can be cleaved independently. One approach involves pairing a 2-nitrobenzyl derivative with a PPG from a different chemical family, such as a benzoin (B196080) or coumarin-based group. researchgate.netharvard.edu For instance, a 2-nitroveratryl derivative, which is sensitive to longer wavelength light (e.g., 420 nm), can be used alongside a 3',5'-dimethoxybenzoin derivative, which is cleaved by shorter wavelength light (e.g., 254 nm), allowing for selective deprotection. harvard.eduacs.org

Modifications to the 2-nitrobenzyl core itself can also create orthogonally-cleavable pairs. The addition of electron-donating substituents, such as methoxy groups, can shift the absorption maximum to longer wavelengths (a red-shift), enabling differential cleavage. nih.gov For example, a standard o-nitrobenzyl (NB) group can be cleaved with UV light, while a nitroveratryl (NV) group, which contains two additional methoxy groups, can be cleaved with near-visible light, demonstrating inter- and intramolecular orthogonal cleavage. acs.org

| Photolabile Group 1 | Cleavage Wavelength (λ1) | Photolabile Group 2 | Cleavage Wavelength (λ2) | Reference |

|---|---|---|---|---|

| 3',5'-Dimethoxybenzoin | 254 nm | 2-Nitroveratryl | 420 nm | harvard.eduacs.org |

| ortho-Nitrobenzyl Carbonate (oNBC) | ~350 nm | Nitroveratryl (NV) | >400 nm | acs.org |

| p-Hydroxyphenacyl (pHP) | ~300-350 nm | 7-Nitroindoline | ~400 nm | acs.org |

| 4-Acetyl-2-nitrobenzyl (ANB) - Position 1 | Irradiation (H-donor absent) | 4-Acetyl-2-nitrobenzyl (ANB) - Position 2 | Irradiation (H-donor present) | nih.gov |

Integration of Nitrobenzyl PPGs into Advanced Functional Materials (e.g., Gels, Nanoparticles)

The incorporation of nitrobenzyl PPGs into functional materials like hydrogels and nanoparticles has given rise to "smart" materials that can respond to light stimuli. nih.gov These hybrid materials combine the structural properties of the matrix with the photoresponsive nature of the caged compound, enabling applications in controlled release and advanced manufacturing. nih.gov

Hydrogels: Photoresponsive hydrogels can be synthesized by incorporating nitrobenzyl-caged crosslinkers into the polymer network. Upon irradiation, the crosslinkers are cleaved, causing the hydrogel to degrade or swell, thereby releasing an encapsulated payload, such as a drug. This approach allows for on-demand release of therapeutic agents directly at a target site, triggered by an external light source.

Nanoparticles: Nitrobenzyl-caged ligands can be attached to the surface of nanoparticles (NPs). Light can then trigger the cleavage of these ligands, causing the nanoparticles to aggregate or release a surface-bound molecule. nih.gov A particularly innovative strategy involves the use of upconverting nanoparticles (UCNPs). These UCNPs can absorb low-energy near-infrared (NIR) light, which has better tissue penetration and is less damaging to biological systems, and convert it into higher-energy UV or visible light locally, which then cleaves the nearby nitrobenzyl PPG. nih.govnih.gov This overcomes a major limitation of many PPGs that require potentially harmful UV irradiation. wiley-vch.de

| Material Type | Nitrobenzyl Derivative/Strategy | Application | Reference |

|---|---|---|---|

| Polymer Networks | ortho-Nitrobenzyl-based crosslinkers | Photo-induced material degradation and patterning | nih.gov |

| Surface Grafting | o-Nitrobenzyl (NVOC, NPPOC) caged organosilanes | Spatially resolved surface patterning | wikipedia.orgacs.org |

| Nanoparticles (NPs) | Ligands with o-nitrobenzyl groups | Light-induced aggregation or release from NP surface | nih.gov |

| Core-Shell Upconverting Nanoparticles (UCNPs) | Nitrobenzyl PPGs coupled to UCNPs | NIR-light triggered release of caged compounds | nih.govnih.gov |

| Hydrogels | o-Nitrobenzyl caged therapeutic agents | Sustained, light-triggered drug delivery | nih.gov |

Computational and Theoretical Investigations of Diethyl 2 2 Nitrobenzyl Malonate

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies are fundamental to determining the three-dimensional structure and energetic landscape of Diethyl 2-(2-nitrobenzyl)malonate. These computational techniques allow for a detailed examination of the molecule's preferred shapes and electronic properties.

Density Functional Theory (DFT) for Geometric Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometric optimization of molecules, identifying the lowest energy arrangement of atoms, and for conformational analysis, which explores the different spatial arrangements (conformers) a molecule can adopt through bond rotation. mdpi.commdpi.com

While specific DFT studies on this compound are not extensively detailed in available literature, valuable insights can be drawn from crystallographic studies of the closely related compound, Diethyl 2-(2-nitrobenzylidene)malonate, which features a carbon-carbon double bond at the benzylidene position. nih.govresearchgate.net X-ray diffraction data for this analogue reveals specific conformational preferences that computational models like DFT aim to predict. For instance, the ethoxycarbonyl groups in the solid state adopt an extended conformation. nih.govresearchgate.net

Computational conformational analysis involves identifying all possible low-energy structures by systematically rotating the molecule's single bonds. umanitoba.canih.gov For this compound, key rotations would occur around the C-C bonds connecting the benzyl (B1604629) group to the malonate core and the C-O bonds of the ethyl esters. DFT calculations would then be used to optimize the geometry of each potential conformer and calculate its relative energy, allowing researchers to identify the most stable conformations. mdpi.com

A crystallographic study of Diethyl 2-(2-nitrobenzylidene)malonate provides specific torsion angles, which describe the conformation of the molecule in the solid state. These experimentally determined values serve as a benchmark for validating the accuracy of DFT calculations.

| Torsion Angle (Atoms) | Angle (°) |

|---|---|

| C8-C9-O6-C10 | 175.6 (1) |

| C9-O6-C10-C11 | -79.9 (2) |

| C8-C12-O5-C13 | 178.6 (1) |

| C12-O5-C13-C14 | 178.5 (1) |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods are used to calculate various reactivity descriptors that help predict how and where a molecule will react. These descriptors are derived from the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the analysis would focus on:

Electron Density Distribution: Mapping the electron density reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitro group (-NO₂) is strongly electron-withdrawing, which influences the electron density on the aromatic ring and the rest of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Public chemical databases provide pre-computed properties for this compound that serve as a baseline for more in-depth theoretical studies. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₆ |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | diethyl 2-[(2-nitrophenyl)methyl]propanedioate |

| InChIKey | XKWHIUXRQYXRSG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=CC=C1N+[O-])C(=O)OCC |

| Topological Polar Surface Area | 98.4 Ų |

| Complexity | 360 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. The synthesis of this compound, typically via a Michael addition, is a prime candidate for such investigations. mdpi.comresearchgate.net

Transition State Analysis for Key Synthetic and Transformation Reactions

The key synthetic route to this class of compounds is the Michael addition of a malonate ester to a nitro-substituted styrene. mdpi.comnih.govencyclopedia.pub Computational studies focus on identifying the transition state (TS) of this reaction, which is the highest energy point along the reaction pathway and determines the reaction rate.

Using DFT, researchers can model the interaction between diethyl malonate and 2-nitrostyrene in the presence of a catalyst. nih.gov The process involves:

Modeling Reactants and Catalyst: Building accurate 3D models of the diethyl malonate enolate, the 2-nitrostyrene acceptor, and the catalyst (e.g., a bifunctional thiourea (B124793) or a metal complex). nih.govresearchgate.net

Locating the Transition State: Searching the potential energy surface for the saddle point corresponding to the C-C bond formation. This TS structure reveals the precise geometry of the interacting molecules at the moment of reaction.

Frequency Calculation: Performing a vibrational frequency calculation on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Studies on the analogous Michael addition of diethyl malonate to trans-β-nitrostyrene have used DFT calculations and kinetic isotope effects to confirm that the carbon-carbon bond formation is the rate-determining step in the catalytic cycle. nih.gov

Reaction Coordinate Mapping and Energy Profiles

A reaction coordinate diagram, or energy profile, maps the change in potential energy as reactants are converted into products. arxiv.org By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic picture of the reaction can be constructed.

For the synthesis of this compound, this would involve: